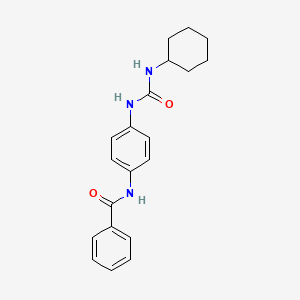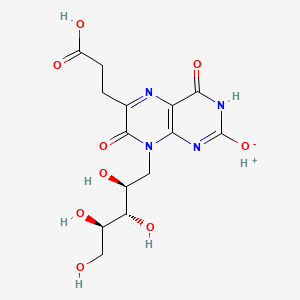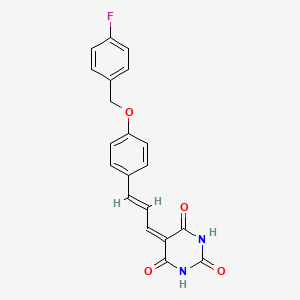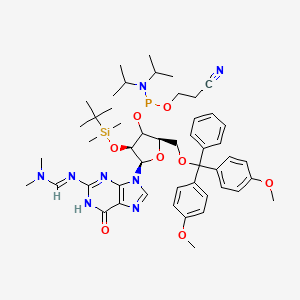
DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DMT-2’-O-TBDMS-G(dmf)-CE-phosphoramidite is a specialized chemical compound used in the synthesis of RNA oligonucleotides. This compound is part of the phosphoramidite class, which is essential for the chemical synthesis of nucleic acids. The compound’s structure includes a dimethoxytrityl (DMT) group, a tert-butyldimethylsilyl (TBDMS) group, and a cyanoethyl (CE) phosphoramidite group, making it highly suitable for RNA synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DMT-2’-O-TBDMS-G(dmf)-CE-phosphoramidite involves multiple steps The starting material is typically a nucleoside, which undergoes protection of the 5’-hydroxyl group with a DMT group The 2’-hydroxyl group is then protected with a TBDMS groupThe reaction conditions often include the use of solvents like acetonitrile and reagents such as tetrazole as an activator .
Industrial Production Methods
Industrial production of DMT-2’-O-TBDMS-G(dmf)-CE-phosphoramidite follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and performance .
Analyse Chemischer Reaktionen
Types of Reactions
DMT-2’-O-TBDMS-G(dmf)-CE-phosphoramidite primarily undergoes substitution reactions during the synthesis of RNA oligonucleotides. The DMT group is removed under acidic conditions, and the TBDMS group is stable under these conditions but can be removed by fluoride ions .
Common Reagents and Conditions
DMT Removal: Acidic conditions using trichloroacetic acid (TCA) in dichloromethane.
TBDMS Removal: Fluoride ions, typically from tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Phosphoramidite Activation: Tetrazole or other activators in acetonitrile.
Major Products
The major products formed from these reactions are the deprotected nucleosides and the extended RNA oligonucleotides, which are further processed for various applications .
Wissenschaftliche Forschungsanwendungen
DMT-2’-O-TBDMS-G(dmf)-CE-phosphoramidite is widely used in scientific research, particularly in the synthesis of RNA oligonucleotides for RNA interference (RNAi) and other gene-silencing techniques. It is also used in the development of RNA-based therapeutics and diagnostics. The compound’s ability to produce high-purity RNA oligonucleotides makes it valuable in drug development and molecular biology research .
Wirkmechanismus
The compound functions by facilitating the chemical synthesis of RNA oligonucleotides. The DMT group protects the 5’-hydroxyl group during synthesis, preventing unwanted reactions. The TBDMS group protects the 2’-hydroxyl group, which is crucial for the stability of the RNA strand. The CE phosphoramidite group enables the formation of phosphodiester bonds between nucleotides, allowing the elongation of the RNA chain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- DMT-2’-O-TBDMS-rU Phosphoramidite
- DMT-2’-O-TBDMS-rC(ac) Phosphoramidite
- DMT-2’-O-TBDMS-rA(bz) Phosphoramidite
Uniqueness
DMT-2’-O-TBDMS-G(dmf)-CE-phosphoramidite is unique due to its specific protective groups and its suitability for RNA synthesis. The combination of DMT, TBDMS, and CE phosphoramidite groups provides a balance of stability and reactivity, making it highly efficient for producing high-quality RNA oligonucleotides .
Eigenschaften
Molekularformel |
C49H67N8O8PSi |
|---|---|
Molekulargewicht |
955.2 g/mol |
IUPAC-Name |
N'-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C49H67N8O8PSi/c1-33(2)57(34(3)4)66(62-29-17-28-50)64-42-40(30-61-49(35-18-15-14-16-19-35,36-20-24-38(59-10)25-21-36)37-22-26-39(60-11)27-23-37)63-46(43(42)65-67(12,13)48(5,6)7)56-32-51-41-44(56)53-47(54-45(41)58)52-31-55(8)9/h14-16,18-27,31-34,40,42-43,46H,17,29-30H2,1-13H3,(H,53,54,58)/b52-31+/t40-,42?,43+,46-,66?/m1/s1 |
InChI-Schlüssel |
RQXRLANMGPTUJP-GSIJBROZSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)/N=C/N(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)N=CN(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



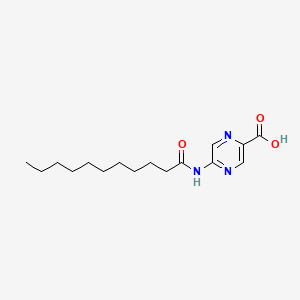
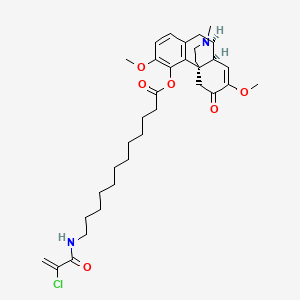
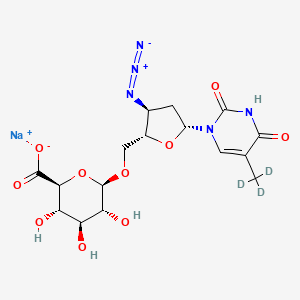

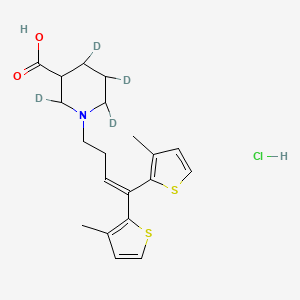
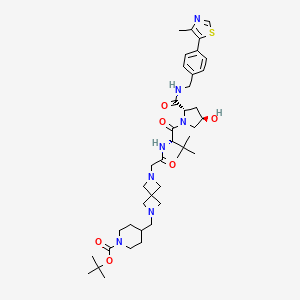
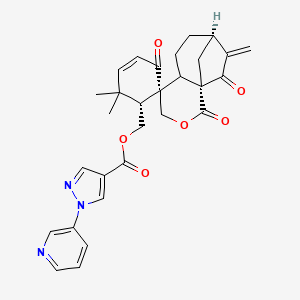
![5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16](/img/structure/B12379666.png)
